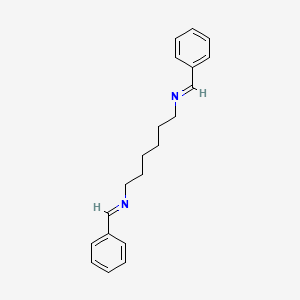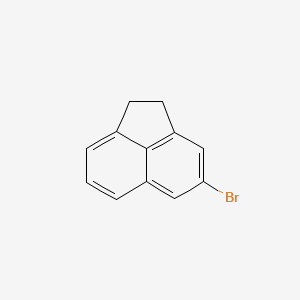
4-Bromo-1,2-dihydroacenaphthylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1,2-dihydroacenaphthylene is an organic compound with the molecular formula C₁₂H₉Br It is a derivative of acenaphthylene, where a bromine atom is substituted at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-dihydroacenaphthylene typically involves the bromination of 1,2-dihydroacenaphthylene. The reaction is carried out using bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,2-dihydroacenaphthylene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products:
Substitution: Formation of various substituted acenaphthylene derivatives.
Oxidation: Formation of acenaphthenequinone or acenaphthene carboxylic acid.
Reduction: Formation of 1,2-dihydroacenaphthylene.
Applications De Recherche Scientifique
4-Bromo-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-1,2-dihydroacenaphthylene involves its interaction with various molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to participate in electrophilic aromatic substitution reactions. The pathways involved include the formation of reactive intermediates that can further react to form desired products .
Comparaison Avec Des Composés Similaires
Acenaphthene: A polycyclic aromatic hydrocarbon with similar structural features but lacks the bromine atom.
Acenaphthylene: The parent compound of 4-Bromo-1,2-dihydroacenaphthylene, differing only by the presence of the bromine atom.
5-Bromo-1,2-dihydroacenaphthylene: Another brominated derivative with the bromine atom at a different position
Propriétés
Numéro CAS |
4657-98-1 |
|---|---|
Formule moléculaire |
C12H9Br |
Poids moléculaire |
233.10 g/mol |
Nom IUPAC |
4-bromo-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H9Br/c13-11-6-9-3-1-2-8-4-5-10(7-11)12(8)9/h1-3,6-7H,4-5H2 |
Clé InChI |
DSWXRFLBTHXQCC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C3C1=CC=CC3=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


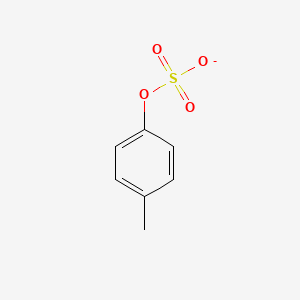
![(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one](/img/structure/B14748288.png)

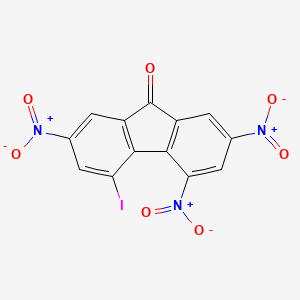



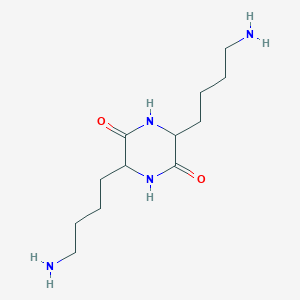

![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)
